(S)-2-(Boc-amino)tetradecanoic acid
CAS No.: 139893-39-3
Cat. No.: VC11657375
Molecular Formula: C19H37NO4
Molecular Weight: 343.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139893-39-3 |
|---|---|
| Molecular Formula | C19H37NO4 |
| Molecular Weight | 343.5 g/mol |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]tetradecanoic acid |
| Standard InChI | InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16(17(21)22)20-18(23)24-19(2,3)4/h16H,5-15H2,1-4H3,(H,20,23)(H,21,22)/t16-/m0/s1 |
| Standard InChI Key | CZZRHFGUPKTZOC-INIZCTEOSA-N |
| Isomeric SMILES | CCCCCCCCCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
| SMILES | CCCCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CCCCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
(S)-2-(Boc-amino)tetradecanoic acid is defined by the following properties:
The compound’s stereochemistry at the second carbon (S-configuration) ensures compatibility with enzymatic systems and chiral peptide backbones. The Boc group at the amino moiety provides steric protection during synthetic reactions, while the tetradecanoic acid chain confers lipid solubility .
Spectroscopic and Computational Data
-
InChI Key: CZZRHFGUPKTZOC-INIZCTEOSA-N
-
SMILES: CCCCCCCCCCCCCC@@HNC(=O)OC(C)(C)C
-
3D Conformation: Conformer generation is restricted due to high flexibility, as noted in PubChem’s computational analysis .
Synthesis and Purification Strategies
Boc Protection Methodology
The synthesis typically involves:
-
Amino Group Protection: Reaction of 2-aminotetradecanoic acid with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions.
-
Acid Workup: Removal of excess reagents via aqueous extraction, followed by crystallization from hexane/ethyl acetate.
Solid-Phase Peptide Synthesis (SPPS) Adaptations
A patent by Hainan University (EP3929183A1) details its use in lipidated peptide synthesis :
-
Resin Activation: Chlorotrityl chloride (CTC) resin treated with SOCl₂/DCM.
-
Coupling: Fmoc-DOPA(Acetonide)-OH and (S)-2-(Boc-amino)tetradecanoic acid are sequentially coupled using diisopropylethylamine (DIEA) .
-
Deprotection: Boc removal with 2% trifluoroacetic acid (TFA)/DCM, yielding lipid-peptide conjugates .
Key Advantages:
-
Catalyst Optimization: TsOH or camphorsulfonic acid accelerates reaction rates vs. traditional weak acids .
-
Byproduct Management: CaCl₂ absorbs water/methanol, minimizing Fmoc-DOPA-OH contamination .
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
Stability Profile
-
pH Sensitivity: Stable in acidic conditions (pH 2–6); Boc group hydrolyzes at pH >8.
-
Thermal Degradation: Decomposes at 218°C (DSC data).
Pharmacokinetic Behavior
-
Absorption: Enhanced intestinal permeability due to lipid chain-mediated passive diffusion.
-
Metabolism: Hepatic esterase cleavage releases tetradecanoic acid and Boc-protected amine.
Applications in Biotechnology and Medicine
Lipidated Peptide Design
The compound’s C14 chain mimics natural myristoylation, enabling:
-
Membrane Anchoring: Incorporation into G-protein-coupled receptors (GPCRs) to study signaling.
-
Vaccine Adjuvants: Covalent attachment to antigenic peptides improves dendritic cell uptake.
Prodrug Development
Conjugation with polar drugs (e.g., L-DOPA) enhances blood-brain barrier penetration, as demonstrated in Parkinson’s disease models .
Structural Biology
-
Crystallography: The Boc group aids in resolving peptide-lipid complex structures.
-
NMR Spectroscopy: ¹H and ¹³C assignments correlate with rotamer populations in DMSO-d₆.
Comparative Analysis with Analogues
| Compound | Chain Length | LogP | Applications |
|---|---|---|---|
| (S)-2-(Boc-amino)octanoic acid | C8 | 4.2 | Short-term cell permeability studies |
| (S)-2-(Boc-amino)tetradecanoic acid | C14 | 6.7 | Membrane protein stabilization |
| (S)-2-(Fmoc-amino)tetradecanoic acid | C14 | 6.5 | SPPS with UV-active protection |
The C14 chain optimizes balance between solubility and membrane interaction, outperforming shorter analogues in vivo.
Future Research Directions
Targeted Drug Delivery
-
Nanoparticle Functionalization: Covalent linkage to PEGylated lipids for tumor-specific accumulation.
-
Antimicrobial Peptides: Engineering lipidated defensins with improved bacterial membrane disruption.
Synthetic Methodology
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume